(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C15H20ClNO2 |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
ethyl (1S,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H/t13-,15-;/m1./s1 |
InChI Key |
QWCUTNYAAKTLEG-SWYZXDRTSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12C[C@@H]1CN(C2)CC3=CC=CC=C3.Cl |
Canonical SMILES |
CCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of this compound typically involves the following key steps:
- Preparation of the bicyclic azabicyclo[3.1.0]hexane core, often starting from a diketone precursor.
- Selective reduction of carbonyl groups to form the bicyclic amine structure.
- Introduction of the benzyl substituent on the nitrogen atom.
- Esterification to form the ethyl carboxylate group.
- Conversion to the hydrochloride salt for improved handling and solubility.
Key Starting Materials and Intermediates
- 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione : A diketone precursor used for selective reduction to the bicyclic amine.
- Reducing agents : Complex aluminium hydrides such as lithium aluminium hydride (LAH), sodium bis-(2-methoxyethoxy)-aluminium dihydride, or sodium aluminium diethyl dihydride.
- Solvents : Aromatic hydrocarbons (e.g., toluene) or ethers are commonly used.
Selective Reduction of Diketone Intermediate
The critical step involves the selective reduction of the diketone 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione to yield the bicyclic amine intermediate. This is achieved by:
- Using an excess of aluminium hydride reducing agent (typically 10-40% excess, with 20-40% preferred).
- Conducting the reaction in suitable solvents such as toluene or ethers.
- Stirring the mixture under controlled temperature to minimize side reactions.
This step is crucial to maintain the bicyclic structure and avoid over-reduction or ring opening.
Hydrogenolysis of N-Benzyl Bond
To obtain the free amine or to modify the benzyl substituent, hydrogenolysis is performed:
- Catalytic hydrogenation using a palladium-on-carbon catalyst.
- Mild conditions: temperatures up to 50°C and hydrogen pressures ranging from 1.5 to 7 atmospheres.
- Solvents such as methanol or ethanol are preferred.
- This step selectively cleaves the N-benzyl bond without disrupting the bicyclic ring.
Esterification and Salt Formation
- The carboxylate group is introduced as the ethyl ester during or after ring formation.
- The hydrochloride salt is formed by treatment with hydrochloric acid, improving solubility and stability.
- Stock solutions of the hydrochloride salt are prepared in solvents like DMSO, PEG300, Tween 80, or corn oil for biological assays.
Data Tables: Preparation Parameters and Stock Solution Formulation
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Selective reduction | 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione + LAH or sodium aluminium hydride derivatives, toluene or ether solvent, 20-40% excess reducing agent | Controlled temperature, inert atmosphere recommended |
| Hydrogenolysis of N-benzyl | Pd/C catalyst, H2 gas (1.5-7 atm), methanol or ethanol, room temp to 50°C | Mild conditions to preserve bicyclic ring |
| Esterification | Ethyl ester introduction during synthesis or post-reduction | Ensures ethyl carboxylate group formation |
| Hydrochloride salt formation | Treatment with HCl in suitable solvent | Enhances solubility and storage stability |
| Stock Solution Preparation of this compound | Volume of solvent (mL) for given amount of compound | ||
|---|---|---|---|
| Compound amount (mg) | 1 mg | 5 mg | 10 mg |
| 1 mM solution | 3.55 mL | 17.74 mL | 35.49 mL |
| 5 mM solution | 0.71 mL | 3.55 mL | 7.10 mL |
| 10 mM solution | 0.35 mL | 1.77 mL | 3.55 mL |
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler alkane structures.
Scientific Research Applications
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Industry: It finds applications in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as a μ opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating pain and itch responses . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
Methyl or isopropyl esters reduce steric bulk but may lower metabolic stability .
Biological Relevance: Purine-substituted derivatives (e.g., compound 15 in ) exhibit adenosine receptor agonism, suggesting the azabicyclo scaffold’s versatility in targeting nucleotide-binding domains .
Market and Availability
- The target compound and its analogs are marketed as building blocks by suppliers like Enamine Ltd and ChemBK, with prices ranging from $28/g for methyl esters to higher costs for complex derivatives .
Q & A
Q. Yield Optimization :
- Solvent Choice : Dichloromethane (DCM) or 1,4-dioxane enhances reaction efficiency for cyclization .
- Catalysts : Lewis acids like BF₃·OEt₂ can stabilize intermediates during cyclopropanation .
- Temperature Control : Room-temperature reactions minimize side-product formation in sensitive steps .
Which analytical techniques are critical for characterizing this compound’s structure and purity?
Q. Basic Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., δ 1.2–1.5 ppm for ethyl esters, δ 4.0–5.0 ppm for benzyl protons) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- IR Spectroscopy : Ester carbonyl stretches (~1700–1750 cm⁻¹) and amine salts (~2500–3000 cm⁻¹) validate functional groups .
Q. Advanced Methods :
- X-ray Crystallography : Resolves absolute stereochemistry for enantiopure batches .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .
How can reaction conditions be tailored to enhance enantiomeric purity?
Q. Advanced Optimization :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclopropanation to bias stereochemistry .
- Temperature Gradients : Lower temperatures (−20°C to 0°C) reduce racemization in amine-forming steps .
- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in stereoselective reactions .
What are the key stability considerations for this hydrochloride salt under storage or experimental conditions?
Q. Basic Stability :
Q. Advanced Studies :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>150°C for most salts) .
- pH Stability : Buffered solutions (pH 4–6) maintain salt integrity; avoid strongly basic conditions (>pH 8) .
How do salt forms (e.g., hydrochloride vs. methanesulfonate) impact solubility and reactivity?
Q. Methodological Insights :
- Solubility Screening : Hydrochlorides are typically water-soluble (>50 mg/mL), whereas methanesulfonates may require DMSO .
- Reactivity Differences : Hydrochlorides can undergo acid-catalyzed ester hydrolysis under reflux, while methanesulfonates are more stable .
What strategies resolve contradictions in reported synthetic yields or by-product profiles?
Q. Data Analysis :
- By-Product Identification : LC-MS or GC-MS detects impurities (e.g., de-esterified analogs or ring-opened products) .
- Reaction Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation to optimize stepwise yields .
How can derivatization expand this compound’s utility in drug discovery?
Q. Advanced Applications :
- Ester Hydrolysis : LiOH/THF/water converts the ethyl ester to a carboxylic acid for peptide coupling .
- Benzyl Group Replacement : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, enabling new substitutions .
What computational methods predict its biological activity or metabolic pathways?
Q. Methodological Guidance :
- Docking Studies : Use AutoDock Vina with cytochrome P450 enzymes to predict metabolism .
- ADMET Prediction : SwissADME estimates bioavailability and blood-brain barrier penetration .
How do stereochemical variations (e.g., 1R,5R vs. 1S,5S) affect biological assays?
Q. Advanced Analysis :
- Enantiomer-Specific Assays : Test against GPCRs or ion channels (e.g., µ-opioid receptors) to identify stereospecific binding .
- MD Simulations : GROMACS models ligand-receptor interactions to rationalize activity differences .
Tables
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 307.81 g/mol (hydrochloride) | |
| Solubility (H₂O) | ~50 mg/mL (hydrochloride) | |
| Melting Point | 180–185°C (decomposes) | |
| Chiral Centers | 2 (1S,5S configuration) |
Table 2: Common Synthetic By-Products
| By-Product | Formation Condition | Mitigation Strategy |
|---|---|---|
| De-esterified analog | Prolonged acidic conditions | Reduce HCl exposure time |
| Ring-opened diamine | High-temperature cyclopropanation | Optimize ZnEt₂ catalyst |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
